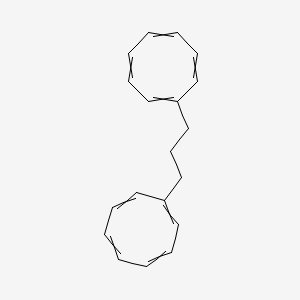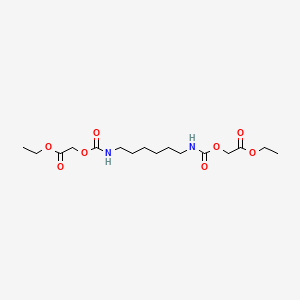
Diethyl 4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-dioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-dioate is a complex organic compound with the molecular formula C23H38N2O8. It is known for its unique structure, which includes multiple functional groups such as esters, ethers, and amides. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-dioate typically involves multi-step organic reactions. One common method includes the reaction of diethyl oxalate with a diamine under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process may include purification steps such as distillation or crystallization to obtain the pure compound. The use of catalysts and solvents can also enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-dioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diethyl oxalate derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Diethyl 4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-dioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its use in drug development and as a potential therapeutic agent.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Diethyl 4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-dioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 7,7,9-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate
- Diurethane dimethacrylate
Uniqueness
Diethyl 4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-dioate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and applications that similar compounds may not be suitable for.
Properties
CAS No. |
131242-47-2 |
|---|---|
Molecular Formula |
C16H28N2O8 |
Molecular Weight |
376.40 g/mol |
IUPAC Name |
ethyl 2-[6-[(2-ethoxy-2-oxoethoxy)carbonylamino]hexylcarbamoyloxy]acetate |
InChI |
InChI=1S/C16H28N2O8/c1-3-23-13(19)11-25-15(21)17-9-7-5-6-8-10-18-16(22)26-12-14(20)24-4-2/h3-12H2,1-2H3,(H,17,21)(H,18,22) |
InChI Key |
ARVGLJBJNQVNTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC(=O)NCCCCCCNC(=O)OCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


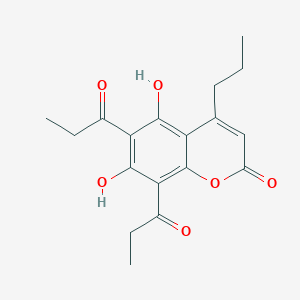
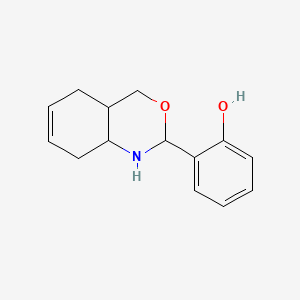
![Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]-](/img/structure/B14274232.png)
![2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine](/img/structure/B14274243.png)
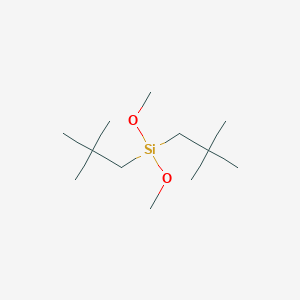
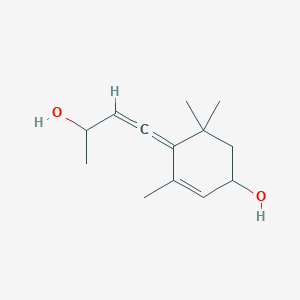
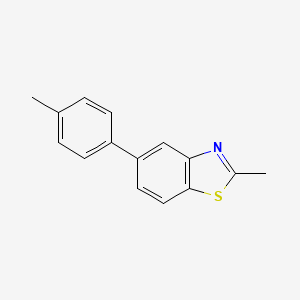
![2-Fluoro-4-octyl-4'-[(4-octylphenyl)methoxy]-1,1'-biphenyl](/img/structure/B14274259.png)
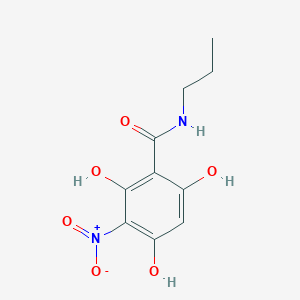

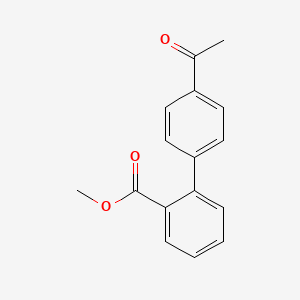
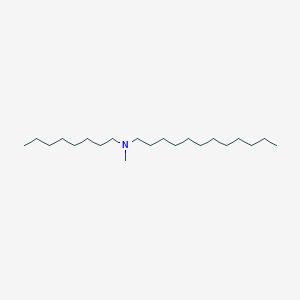
![2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol](/img/structure/B14274284.png)
